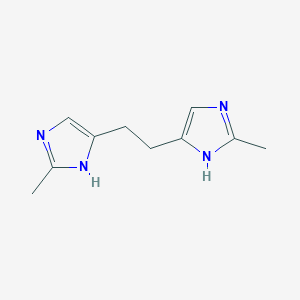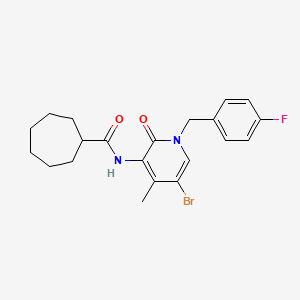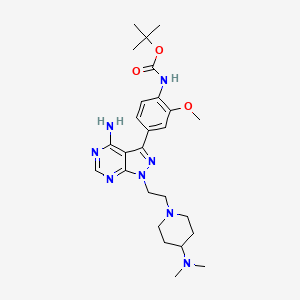
Englerin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Englerin A is a guaiane sesquiterpenoid isolated from the bark of Phyllanthus engleri, a plant native to Tanzania and Zimbabwe . It is a potent and selective activator of TRPC4 and TRPC5 channels, with EC50s of 11.2 and 7.6 nM, respectively . Englerin A can induce renal carcinoma cells death by elevated Ca2+ influx and Ca2+ cell overload .
Synthesis Analysis
The total synthesis of Englerin A has been achieved by Nicolaou, Chen, and their team . The synthesis involves forming a reactive oxopyrilium species from the cyclohexenone, which then undergoes a [5+2] cycloaddition with the acrylate . The synthesis of Englerin A has also been achieved through a bicyclization approach, culminating in a formal asymmetric total synthesis .Molecular Structure Analysis
Englerin A has a molecular weight of 442.55 and a chemical formula of C26H34O6 . It is a cinnamate ester (glycolate ester) and is a guaiane sesquiterpenoid .Chemical Reactions Analysis
Englerin A induces calcium influx and membrane depolarization in cells expressing high levels of TRPC4 or its close ortholog TRPC5 . Both the englerin A induced current and the englerin A induced growth inhibition can be blocked by the TRPC4/C5 inhibitor ML204 .Physical And Chemical Properties Analysis
Englerin A is a solid substance with a white to light yellow color . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-Inflammatory Effects
Englerin A has been found to have analgesic and anti-inflammatory effects . In a study, it was found that Englerin A treatment in CD1 mice inhibited thermal hyperalgesia and mechanical allodynia in a dose-dependent manner . Furthermore, Englerin A significantly reduced the volume of carrageenan-induced paw oedema and the mass of the treated paws . These findings suggest that Englerin A could be a potential therapeutic agent for pain and inflammation.
Inhibition of Growth in Cancer Cell Lines
Englerin A has been identified as a potent inhibitor of growth in various cancer cell lines, especially renal cell carcinomas. Its unique structure and selective inhibitory effects make it a promising candidate for cancer treatment.
Altered Lipid Metabolism in Renal Cell Carcinoma
Englerin A profoundly alters lipid metabolism in clear cell renal carcinoma (cc-RCC) cell lines . Metabolomics analyses indicated that Englerin A generated significant levels of ceramides that were highly toxic to these cells . This suggests that disruptions in lipid metabolism could be a targetable vulnerability in renal cell carcinoma.
Induction of ER Stress in Renal Cell Carcinoma
Englerin A induces endoplasmic reticulum (ER) stress in cc-RCC cell lines . The ER stress signaling pathway is a potential therapeutic target in renal cell carcinoma, and the induction of ER stress by Englerin A suggests another mechanism by which it exerts its cytotoxic effects .
Induction of Acute Inflammatory Response
Englerin A induces an acute inflammatory response . The acute inflammatory response induced by Englerin A may mediate anti-tumor immunity .
Potential Agonist for TRPC4/5 Channels
Englerin A, an extract from the East African plant Phyllanthus engleri, has been identified as a TRPC4/5 agonist . However, the study found that the anti-inflammatory and analgesic effects of Englerin A were preserved in the carrageenan model in animals lacking TRPC5 expression or in mice treated with TRPC4/5 antagonist ML204 . This suggests that while Englerin A activates a sub-population of dorsal root ganglion (DRG) neurons, it induces a novel TRPC4/5-independent analgesic and anti-inflammatory effect in vivo .
Wirkmechanismus
Target of Action
Englerin A primarily targets the Transient Receptor Potential Canonical (TRPC) proteins, specifically TRPC4 and TRPC5 . These proteins form cation channels that are activated by plasma membrane receptors . They play a critical role in various cell types, including cancer cells .
Mode of Action
Englerin A acts as an agonist for TRPC4 and TRPC5 channels . It induces calcium influx and membrane depolarization in cells expressing high levels of TRPC4 or its close ortholog TRPC5 . This interaction with its targets leads to changes in the cellular environment, particularly affecting the calcium levels within the cells .
Biochemical Pathways
Englerin A profoundly alters lipid metabolism in renal cell carcinoma cell lines . It generates significant levels of ceramides, which are highly toxic to these cells . Additionally, it induces an acute inflammatory response and ER stress signaling . These affected pathways and their downstream effects contribute to the cytotoxicity of Englerin A in renal cell carcinoma.
Pharmacokinetics
It’s known that englerin a can induce renal carcinoma cells death by elevated ca2+ influx and ca2+ cell overload , which may impact its bioavailability.
Result of Action
It also inhibits the activation of both AKT and ERK, kinases which are activated in cancer and implicated in unrestricted cell proliferation and induction of autophagy . These molecular and cellular effects contribute to its selective cytotoxicity against renal cancer cells.
Action Environment
It’s worth noting that englerin a is lethal in rodents near doses needed to activate the trpc4 channel . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the physiological environment and dosage.
Safety and Hazards
Eigenschaften
IUPAC Name |
[(1S,2R,5R,6R,7S,8R,10R)-10-(2-hydroxyacetyl)oxy-1,5-dimethyl-8-propan-2-yl-11-oxatricyclo[6.2.1.02,6]undecan-7-yl] (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O6/c1-16(2)26-14-20(30-22(29)15-27)25(4,32-26)19-12-10-17(3)23(19)24(26)31-21(28)13-11-18-8-6-5-7-9-18/h5-9,11,13,16-17,19-20,23-24,27H,10,12,14-15H2,1-4H3/b13-11+/t17-,19-,20-,23-,24+,25+,26-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GACOFEKSDCOVMV-RRYXBOBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C1C(C3(CC(C2(O3)C)OC(=O)CO)C(C)C)OC(=O)C=CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H]1[C@@H]([C@@]3(C[C@H]([C@]2(O3)C)OC(=O)CO)C(C)C)OC(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Englerin A | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


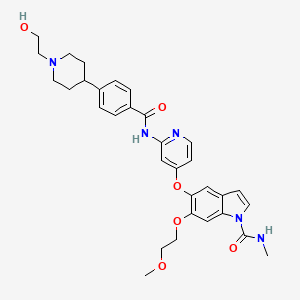
![N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine](/img/structure/B607250.png)
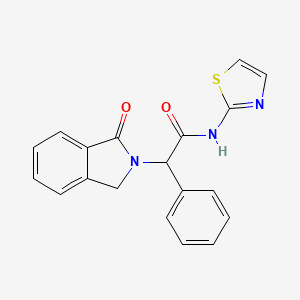
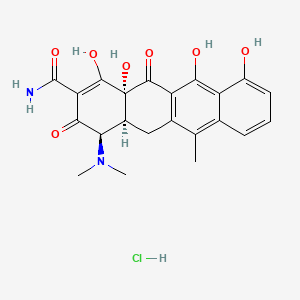


![N-[2-chloro-3-(1-cyclopropyl-8-methoxy-2H-pyrazolo[3,4-c]isoquinolin-7-yl)-4-fluorophenyl]-3-fluoropropane-1-sulfonamide](/img/structure/B607257.png)
